Diethyl 1-methylcyclopropane-1,2-dicarboxylate Diethyl 1-methylcyclopropane-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 91057-94-2
VCID: VC13880995
InChI: InChI=1S/C10H16O4/c1-4-13-8(11)7-6-10(7,3)9(12)14-5-2/h7H,4-6H2,1-3H3
SMILES: CCOC(=O)C1CC1(C)C(=O)OCC
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Diethyl 1-methylcyclopropane-1,2-dicarboxylate

CAS No.: 91057-94-2

Cat. No.: VC13880995

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1-methylcyclopropane-1,2-dicarboxylate - 91057-94-2

Specification

CAS No. 91057-94-2
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name diethyl 1-methylcyclopropane-1,2-dicarboxylate
Standard InChI InChI=1S/C10H16O4/c1-4-13-8(11)7-6-10(7,3)9(12)14-5-2/h7H,4-6H2,1-3H3
Standard InChI Key JAVFLVRTAYJTHK-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC1(C)C(=O)OCC
Canonical SMILES CCOC(=O)C1CC1(C)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Diethyl 1-methylcyclopropane-1,2-dicarboxylate has the molecular formula C10H16O4\text{C}_{10}\text{H}_{16}\text{O}_4 and a molecular weight of 200.23 g/mol . Its IUPAC name, diethyl 1-methylcyclopropane-1,2-dicarboxylate, reflects the placement of the methyl group on the cyclopropane ring and the ester groups at positions 1 and 2. The SMILES notation CCOC(=O)C1CC1(C)C(=O)OCC and InChIKey JAVFLVRTAYJTHK-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.91057-94-2
Molecular FormulaC10H16O4\text{C}_{10}\text{H}_{16}\text{O}_4
Molecular Weight200.23 g/mol
IUPAC NameDiethyl 1-methylcyclopropane-1,2-dicarboxylate
SMILESCCOC(=O)C1CC1(C)C(=O)OCC

The compound’s cyclopropane ring introduces significant ring strain, which enhances its reactivity in ring-opening and cycloaddition reactions. Compared to its structural isomer, diethyl 3-methylcyclopropane-1,2-dicarboxylate (CAS# 4104-67-0), the positional difference of the methyl group alters electronic and steric profiles, influencing regioselectivity in synthetic applications.

Synthesis and Manufacturing Processes

While no direct synthesis protocols for diethyl 1-methylcyclopropane-1,2-dicarboxylate are documented, analogous methods for cyclopropane dicarboxylates provide actionable insights. A patent (US5510509A) details the preparation of cyclopropane-1,1-dicarboxylates via reaction of dialkyl malonates with 1,2-dihaloalkanes in the presence of finely divided potassium carbonate in dimethylformamide (DMF) or dimethylacetamide (DMAc) . For example, diethyl malonate and 1,2-dichloroethane yield diethyl cyclopropane-1,1-dicarboxylate under reflux (115°C) with azeotropic water removal .

Adapting this method for 1,2-dicarboxylates would likely require a 1,2-dihaloalkane with a methyl substituent. For instance, 1,2-dichloropropane could facilitate the formation of the methylcyclopropane ring. Key reaction parameters include:

  • Temperature: 90–160°C

  • Catalyst: Finely ground potassium carbonate (85% particles <0.1 mm)

  • Solvent: DMF or DMAc

Table 2: Hypothetical Synthesis Conditions

ParameterValueSource
Starting MaterialDiethyl malonate + 1,2-dichloropropane
CatalystPotassium carbonate (finely divided)
SolventDMF/DMAc
Temperature110–130°C
Reaction Time5–6 hours

The absence of phase-transfer catalysts in this method simplifies purification, though flash distillation or column chromatography may be necessary to isolate the product .

Research Findings and Applications

Cyclopropane derivatives are prized in organic synthesis for their propensity to undergo ring-opening reactions, enabling access to complex scaffolds. While direct studies on diethyl 1-methylcyclopropane-1,2-dicarboxylate are scarce, its structural analogs serve as intermediates in:

  • Pharmaceuticals: Cyclopropane motifs are prevalent in bioactive molecules, such as antiviral agents and enzyme inhibitors.

  • Agrochemicals: Strained rings enhance the binding affinity of pesticides.

  • Materials Science: Rigid cyclopropane rings improve polymer thermal stability.

Comparative Analysis with Analogous Compounds

Diethyl 3-methylcyclopropane-1,2-dicarboxylate (CAS# 4104-67-0) shares the same molecular formula but positions the methyl group at C3 instead of C1. This subtle difference impacts reactivity:

  • Steric Effects: C1-methylation may hinder nucleophilic attack at the adjacent ester group.

  • Electronic Effects: Electron-donating methyl groups alter ring strain distribution.

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